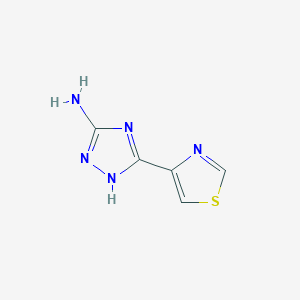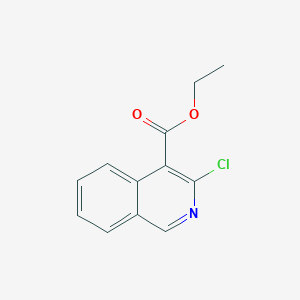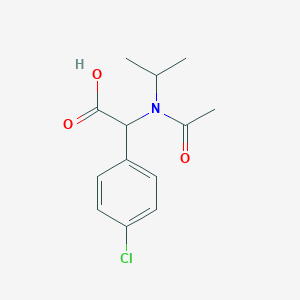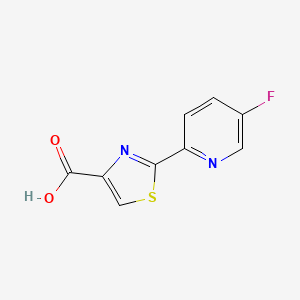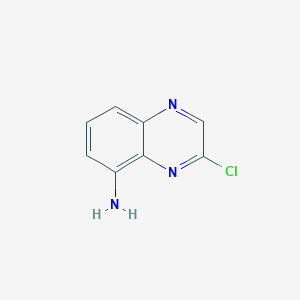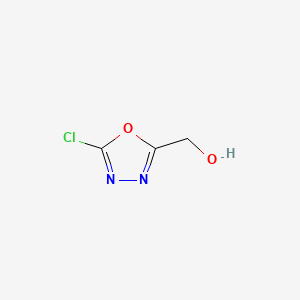
(5-Chloro-1,3,4-oxadiazol-2-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-1,3,4-oxadiazol-2-YL)methanol is a heterocyclic compound that contains a five-membered ring with one oxygen and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the chloro and hydroxymethyl groups in its structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1,3,4-oxadiazol-2-YL)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of chloroacetic acid hydrazide with carbon disulfide, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: (5-Chloro-1,3,4-oxadiazol-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
- Oxidation of the hydroxymethyl group can yield (5-Chloro-1,3,4-oxadiazol-2-YL)carboxylic acid.
- Reduction of the chloro group can produce (5-Hydroxy-1,3,4-oxadiazol-2-YL)methanol.
- Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
(5-Chloro-1,3,4-oxadiazol-2-YL)methanol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials such as polymers and nanomaterials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Chloro-1,3,4-oxadiazol-2-YL)methanol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular processes essential for the survival of pathogens. The chloro and hydroxymethyl groups play a crucial role in binding to the active sites of target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
- (5-Methyl-1,3,4-oxadiazol-2-YL)methanol
- (5-Phenyl-1,3,4-oxadiazol-2-YL)methanol
- (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanol
Comparison:
- (5-Chloro-1,3,4-oxadiazol-2-YL)methanol is unique due to the presence of the chloro group, which enhances its reactivity and potential for further functionalization.
- (5-Methyl-1,3,4-oxadiazol-2-YL)methanol lacks the chloro group, making it less reactive in certain substitution reactions .
- (5-Phenyl-1,3,4-oxadiazol-2-YL)methanol has a phenyl group that imparts different electronic properties and potential applications .
- (5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL)methanol combines the chloro and phenyl groups, offering a unique set of chemical properties .
Propiedades
Fórmula molecular |
C3H3ClN2O2 |
|---|---|
Peso molecular |
134.52 g/mol |
Nombre IUPAC |
(5-chloro-1,3,4-oxadiazol-2-yl)methanol |
InChI |
InChI=1S/C3H3ClN2O2/c4-3-6-5-2(1-7)8-3/h7H,1H2 |
Clave InChI |
SJMALHMNBJLPES-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NN=C(O1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


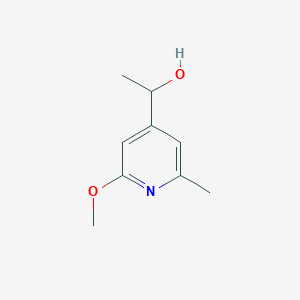
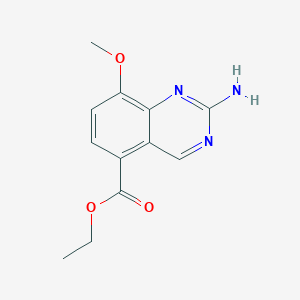
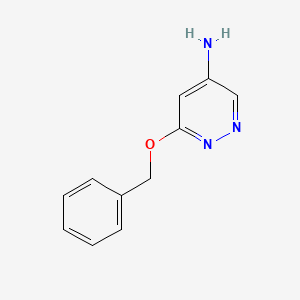
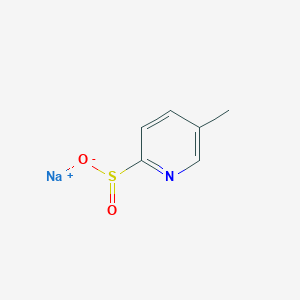
![5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13664469.png)
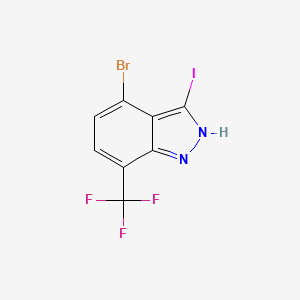
![3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13664483.png)
